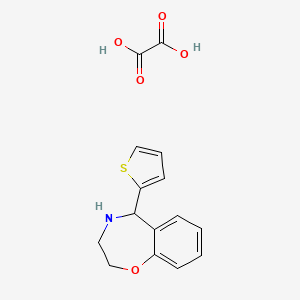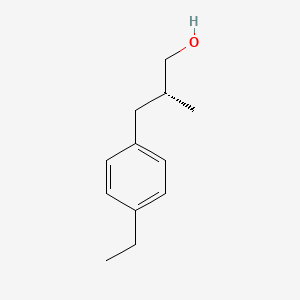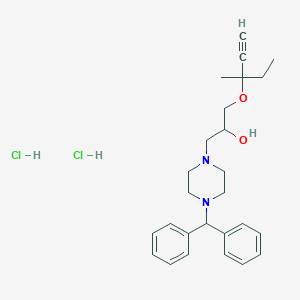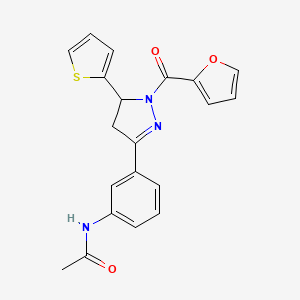![molecular formula C20H29NO2S B2553408 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one CAS No. 1798677-30-1](/img/structure/B2553408.png)
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one, is a chiral molecule that appears to be related to the field of organic chemistry and medicinal chemistry. The structure suggests that it is a bicyclic compound with a ketone functional group and a substituted phenyl group. The presence of a methylthio group and a propoxyphenyl group indicates potential interactions with biological systems, possibly as a ligand or an inhibitor.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the paper titled "(+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol n,o-methylboronate (2) and its enantiomer" describes an efficient synthesis of a chiral azabicyclooctanol and its enantiomer . The derivatives of these amino alcohols are used as catalysts for the enantioselective reduction of ketones to secondary alcohols. This suggests that similar methodologies could be applied to the synthesis of the compound , with modifications to introduce the methylthio and propoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of the compound includes an azabicyclooctane core, which is a common structural motif in many biologically active molecules. The stereochemistry of the compound is defined by the (1R,5S) configuration, which is crucial for its potential biological activity. The molecular structure analysis would focus on the three-dimensional arrangement of the atoms and the potential for stereoselective interactions with biological targets.
Chemical Reactions Analysis
The compound's functional groups suggest that it could participate in various chemical reactions. The ketone group could undergo reduction or condensation reactions. The methylthio group could be involved in nucleophilic substitution reactions, and the propoxyphenyl group could engage in electrophilic aromatic substitution. The bicyclic structure could also undergo ring-opening reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would include its melting point, boiling point, solubility in various solvents, and stability under different conditions. The chiral nature of the compound would also mean that it has optical activity, which could be measured using polarimetry. The compound's reactivity could be assessed through its pKa value and its behavior in the presence of various reagents.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Crystal Structure Analysis : Studies like the synthesis and crystal structure characterization of related azabicyclo[3.2.1]octan derivatives demonstrate the interest in understanding the molecular configuration and crystallography of complex organic compounds. Such research aids in the elucidation of molecular interactions and stability, potentially contributing to the development of new materials or pharmaceuticals (Wu et al., 2015).
Stereoselective Synthesis
- Optically Active Derivatives : The stereoselective synthesis of optically active derivatives indicates the significance of stereochemistry in the creation of biologically active compounds. Research on creating these derivatives showcases the methods by which specific, chirally pure compounds can be synthesized for applications in drug development and other areas of chemistry (Uchiyama et al., 2001).
Medicinal Chemistry
- Muscarinic Receptor Ligands : The development of compounds like CP-96,345 as potent nonpeptide antagonists for the substance P (NK1) receptor is an example of how structurally complex molecules are applied in medicinal chemistry. These studies are critical for understanding receptor-ligand interactions, paving the way for the development of new therapeutic agents (Snider et al., 1991).
Propriétés
IUPAC Name |
1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2S/c1-3-12-23-18-9-4-15(5-10-18)6-11-20(22)21-16-7-8-17(21)14-19(13-16)24-2/h4-5,9-10,16-17,19H,3,6-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIRALMFXVKPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-propoxyphenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)
![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553328.png)



![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)
![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553336.png)
![4-Chloro-2-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2553339.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2553342.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-6-(methylsulfamoyl)pyridine-3-carboxamide](/img/structure/B2553347.png)
